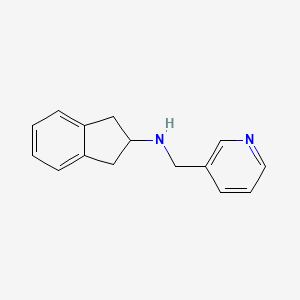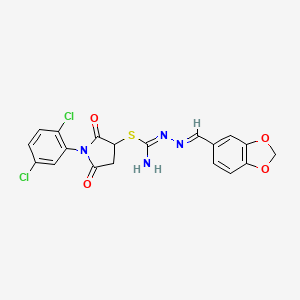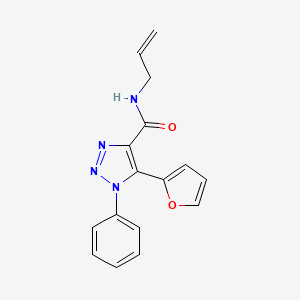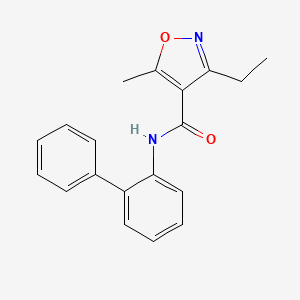
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide
描述
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide, also known as MEOP or MPB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
科学研究应用
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has been investigated as a potential ligand for the sigma-1 receptor, a protein that plays a role in various physiological processes, including pain perception, mood regulation, and neuronal survival. N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has also been explored as a potential therapeutic agent for various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
作用机制
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide is believed to exert its biological effects through its interaction with the sigma-1 receptor. Specifically, N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has been shown to bind to the receptor with high affinity and modulate its activity, leading to downstream effects on various signaling pathways and cellular processes. The exact mechanism of action of N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide on the sigma-1 receptor is still being studied, but it is thought to involve the modulation of calcium ion channels, protein kinase C, and other intracellular signaling molecules.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of pain perception, and the promotion of neuroprotection. In animal studies, N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has been shown to increase the levels of various neurotransmitters, such as dopamine, norepinephrine, and serotonin, and to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-1beta. N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
实验室实验的优点和局限性
N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to modulate various intracellular signaling pathways, and its potential therapeutic applications for various neurological disorders. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide, including the development of more potent and selective ligands for the sigma-1 receptor, the investigation of its effects on other physiological systems, such as the immune system and the cardiovascular system, and the exploration of its potential therapeutic applications for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyethyl)-4-(1-piperidinyl)benzamide on the sigma-1 receptor and to optimize its pharmacokinetic properties for use in clinical settings.
属性
IUPAC Name |
N-(2-methoxyethyl)-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-9-16-15(18)13-5-7-14(8-6-13)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYBEVVOZKIPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-(piperidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-bromo-2-pyridinyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4750049.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4750057.png)

![2-phenyl-4-[3-(2-propyn-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4750065.png)


![8-{[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4750095.png)
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4750112.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4750128.png)
![10-[(4-chlorophenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4750140.png)
